amine, bis(trifluoroacetic acid)](/img/structure/B13481057.png)
[2-(Azetidin-3-yl)ethyl](methyl)amine, bis(trifluoroacetic acid)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(azetidin-3-yl)ethylamine; bis(trifluoroacetic acid): is a compound that features a four-membered azetidine ring, which is known for its significant ring strain and unique reactivity. The compound is often used in organic synthesis and medicinal chemistry due to its stability and reactivity.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(azetidin-3-yl)ethylamine typically involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . The starting material, (N-Boc-azetidin-3-ylidene)acetate, is obtained from (N-Boc)azetidin-3-one through a DBU-catalyzed Horner–Wadsworth–Emmons reaction . This is followed by aza-Michael addition to yield the target functionalized 3-substituted 3-(acetoxymethyl)azetidines .
Industrial Production Methods: The use of microwave irradiation and solid support like alumina can enhance the efficiency of the synthesis .
化学反応の分析
Types of Reactions:
Oxidation: The azetidine ring can undergo oxidation reactions, leading to the formation of various oxidized products.
Reduction: Reduction reactions can convert the azetidine ring into more saturated derivatives.
Substitution: The azetidine ring can participate in substitution reactions, where different substituents can be introduced onto the ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Substitution reactions often involve nucleophiles like amines and alcohols.
Major Products: The major products formed from these reactions include various substituted azetidines, oxidized derivatives, and reduced forms of the compound .
科学的研究の応用
Chemistry: The compound is used as a building block in organic synthesis, particularly in the formation of complex heterocyclic structures .
Biology: In biological research, the compound is used to study the reactivity and stability of azetidine rings, which are important in the design of bioactive molecules .
Industry: In the industrial sector, the compound is used in the synthesis of polymers and other materials that require the unique reactivity of the azetidine ring .
作用機序
The mechanism of action of 2-(azetidin-3-yl)ethylamine involves its interaction with various molecular targets through its azetidine ring. The ring strain in the azetidine ring makes it highly reactive, allowing it to participate in various chemical reactions. The compound can act as a nucleophile or electrophile, depending on the reaction conditions .
類似化合物との比較
Aziridine: A three-membered ring compound that is more reactive due to higher ring strain.
Pyrrolidine: A five-membered ring compound that is less strained and more stable than azetidine.
Uniqueness: The unique feature of 2-(azetidin-3-yl)ethylamine is its combination of the azetidine ring with ethyl and methylamine substituents, which enhances its reactivity and stability compared to other similar compounds .
特性
分子式 |
C10H16F6N2O4 |
|---|---|
分子量 |
342.24 g/mol |
IUPAC名 |
2-(azetidin-3-yl)-N-methylethanamine;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C6H14N2.2C2HF3O2/c1-7-3-2-6-4-8-5-6;2*3-2(4,5)1(6)7/h6-8H,2-5H2,1H3;2*(H,6,7) |
InChIキー |
UEWINRVCJKTYGT-UHFFFAOYSA-N |
正規SMILES |
CNCCC1CNC1.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


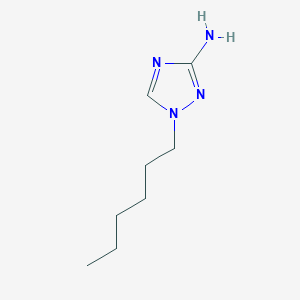

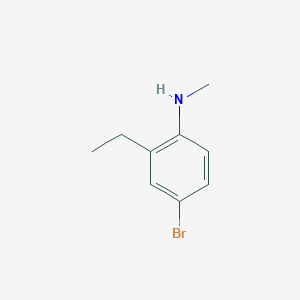
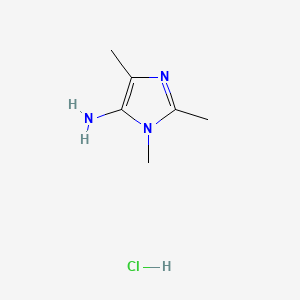
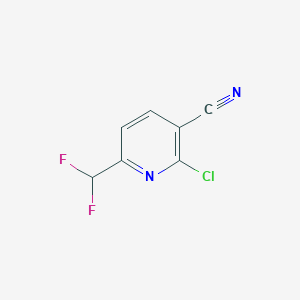
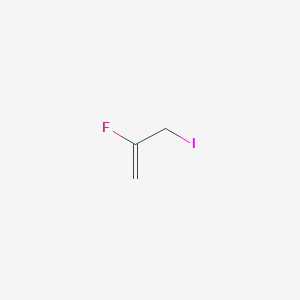
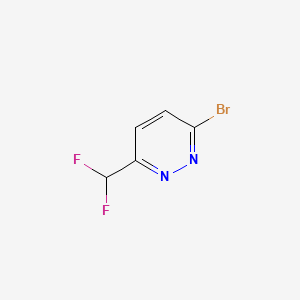
![2-[(6S)-5-azaspiro[2.4]heptan-6-yl]-N-methylacetamide](/img/structure/B13481022.png)
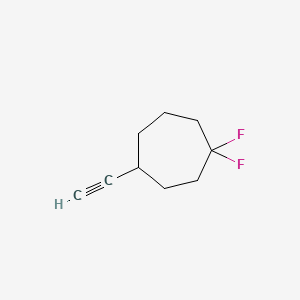
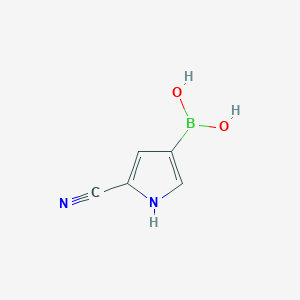
![2-{4,6-Dioxa-10,12-diazatricyclo[7.3.0.0,3,7]dodeca-1,3(7),8,10-tetraen-11-yl}ethan-1-amine dihydrochloride](/img/structure/B13481038.png)
![2-[2-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-1,3-benzodiazol-1-yl]acetic acid](/img/structure/B13481042.png)
![5-Bromo-2-chloro-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13481048.png)
![N-[3-(aminomethyl)phenyl]-N-ethylmethanesulfonamide](/img/structure/B13481052.png)
